3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a complex organic compound that belongs to the class of triazolo-pyrimidines. This compound is notable for its potential pharmacological applications, particularly as a therapeutic agent due to its structural features that may interact with biological targets.
This compound can be classified under the broader category of heterocyclic compounds, specifically those containing both triazole and pyrimidine rings. The presence of a difluoromethyl group and a furan moiety adds to its chemical diversity and potential reactivity. The molecular formula for this compound is C12H12F2N4O2, indicating a structure that integrates multiple functional groups conducive to various chemical interactions.
The synthesis of 3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step reactions that may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be represented as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its spatial arrangement and potential interactions with biological targets.
The compound may participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for 3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid likely involves interaction with specific biological receptors or enzymes. This compound may act as an inhibitor or modulator of enzyme activity related to cellular signaling pathways or metabolic processes.
Research into similar compounds suggests that they can influence pathways involved in inflammation or cancer progression by targeting adenosine receptors or other relevant enzymes. Detailed studies using in vitro assays would provide insights into its specific mechanism of action.
The physical properties of 3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the rings and potential for hydrogen bonding due to the carboxylic acid group.
3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural characteristics suggest possible uses in:
Further research is necessary to fully elucidate its properties and therapeutic potential through preclinical studies and clinical trials.
The compound 3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid belongs to the triazolopyrimidine class, characterized by a fused bicyclic core comprising a 1,2,4-triazole ring condensed with a pyrimidine ring. This scaffold features a propanoic acid chain at position 2 of the triazolopyrimidine system, which enhances water solubility and enables interactions with biological targets through hydrogen bonding or ionic interactions [3] [7]. The molecular framework aligns with derivatives like 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CID 1092114, C₁₀H₁₂N₄O₂), which shares the propanoic acid moiety but lacks the difluoromethyl and furan substituents [7]. Key structural variations within this class include:
Table 1: Structural and Molecular Features of Key Triazolopyrimidine Derivatives
Compound | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|
Target Compound | C₁₅H₁₂F₂N₄O₃ | 334.29 | C7: Difluoromethyl; C5: Furan-2-yl |
3-(5,7-Dimethyl-[1,2,4]triazolopyrimidin-6-yl)propanoic acid | C₁₀H₁₂N₄O₂ | 220.22 | C5: Methyl; C7: Methyl |
CID 57038241 | C₁₃H₁₀Cl₂F₃N₃O₃ | 366.14 | C4: Difluoromethyl; C3: Methyl |
Triazolopyrimidine scaffolds exhibit broad bioactivity due to their ability to mimic purine nucleotides, enabling interactions with enzymes and receptors involved in signaling pathways. The core’s planar structure facilitates π-π stacking and hydrophobic interactions in biological targets [2] [6]. Specific pharmacological applications include:
Table 2: Pharmacological Applications of Triazolopyrimidine-Based Compounds
Biological Target | Therapeutic Area | Mechanism | Example Derivatives |
---|---|---|---|
JAK Kinases | Autoimmune disorders | ATP-competitive inhibition | WO2010010184A1 compounds [2] |
PDE4 Enzymes | Respiratory diseases | Allosteric modulation | Brensocatib analogs [6] |
Inflammatory cytokines | Arthritis, colitis | Signal transduction blockade | Furanyl-triazolopyrimidines [1] |
The difluoromethyl group (–CF₂H) at C7 serves dual roles:
The furan-2-yl ring at C5 contributes to:
Table 3: Impact of Substituents on Compound Properties
Substituent | Role in Bioactivity | Physicochemical Effect | Evidence |
---|---|---|---|
Difluoromethyl | Hydrogen-bond donor/acceptor mimic | ↑ Lipophilicity (LogP +0.4) | Enhanced JAK1 binding [2] [3] |
Furan-2-yl | π-Stacking in hydrophobic pockets | ↓ Melting point (increases solubility) | Improved cellular uptake in furan derivatives [1] |
Propanoic acid | Salt formation for solubility | ↑ Water solubility (by 3–5-fold) | Salt forms in CID 1092114 [7] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: